2-Cyclohexylethylamine

Catalog No.
S1895616
CAS No.
4442-85-7
M.F
C8H17N
M. Wt
127.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclohexylethylamine

CAS Number

4442-85-7

Product Name

2-Cyclohexylethylamine

IUPAC Name

2-cyclohexylethanamine

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

InChI

InChI=1S/C8H17N/c9-7-6-8-4-2-1-3-5-8/h8H,1-7,9H2

InChI Key

HFACYWDPMNWMIW-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CCN

Canonical SMILES

C1CCC(CC1)CCN

Application in Chemistry

Specific Scientific Field: Chemistry

Summary of the Application: 2-Cyclohexylethylamine is used in a resolution system with (S)-mandelic acid (MA). This system is used to observe the Dielectrically Controlled Resolution (DCR) phenomenon .

Application in Organic Synthesis

Specific Scientific Field: Organic Synthesis

Summary of the Application: 2-Cyclohexylethylamine can be used as an intermediate in organic synthesis .

Results or Outcomes: The outcome of this application is the successful synthesis of 2-Cyclohexylethylamine, which can then be used as a raw material for chemical reagents and catalysts .

2-Cyclohexylethylamine is an organic compound characterized by the chemical formula C8_8H17_{17}N. It appears as a colorless to nearly colorless liquid with a distinctive amine odor. This compound features a cyclohexyl group attached to an ethylamine moiety, which contributes to its unique properties and potential applications. The molecular weight of 2-cyclohexylethylamine is approximately 127.23 g/mol, with a boiling point of 96°C at reduced pressure (40 mmHg) and a melting point estimated at -15°C .

Typical of amines, including:

  • Alkylation: Can undergo alkylation reactions to form more complex amines.
  • Acid-Base Reactions: Acts as a weak base due to the presence of the amine group, allowing it to react with acids to form salts.
  • Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions, particularly with alkyl halides.

The biological activity of 2-cyclohexylethylamine has been explored in various studies. It exhibits potential pharmacological properties, including:

  • Neurotransmitter Modulation: Similar compounds have been investigated for their roles in modulating neurotransmitter systems, particularly in relation to dopaminergic and serotonergic pathways.
  • Antidepressant Effects: Some studies suggest that derivatives of this compound may exhibit antidepressant-like effects, although specific research on 2-cyclohexylethylamine is limited.

Several synthesis methods for 2-cyclohexylethylamine have been documented:

  • Reductive Amination: This method involves the reaction of cyclohexanone with ethylamine in the presence of reducing agents.
  • Alkylation of Cyclohexylamine: Cyclohexylamine can be alkylated using ethylene oxide or ethylene bromide under basic conditions.
  • Direct Amination: The direct reaction between cyclohexanol and ammonia or amine derivatives under catalytic conditions can yield 2-cyclohexylethylamine.

2-Cyclohexylethylamine has several applications across different fields:

  • Pharmaceuticals: Investigated for its potential use in developing drugs targeting neurological disorders.
  • Chemical Intermediates: Used as an intermediate in the synthesis of other organic compounds and pharmaceuticals.
  • Agricultural Chemicals: Potential applications in the formulation of agrochemicals.

Interaction studies involving 2-cyclohexylethylamine primarily focus on its pharmacological effects and potential interactions with biological targets. These studies often assess:

  • Receptor Binding Affinity: Evaluating how well the compound binds to various receptors, particularly those involved in neurotransmission.
  • Synergistic Effects: Investigating how 2-cyclohexylethylamine interacts with other compounds to enhance or mitigate biological activity.

Several compounds share structural features with 2-cyclohexylethylamine, including:

Compound NameChemical FormulaKey Features
N-EthylcyclohexylamineC8_8H17_{17}NSimilar structure; used in similar applications.
1-CyclohexylethylamineC8_8H17_{17}NStructural isomer; differing position of the amine group.
CyclohexanemethanamineC8_8H17_{17}NRelated structure; potential use in pharmaceuticals.

Uniqueness

What sets 2-cyclohexylethylamine apart from these similar compounds is its specific arrangement of the cyclohexane and ethyl groups, which may confer unique pharmacological properties and reactivity patterns not found in its analogs. Its distinctive odor and physical properties also contribute to its identification and application potential .

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (16.67%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (16.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

4442-85-7

Wikipedia

2-Cyclohexylethanamine

Dates

Modify: 2023-08-16

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